molecular formula C7H7ClO4S2 B2949917 2-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride CAS No. 2229402-16-6

2-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride

Cat. No.: B2949917
CAS No.: 2229402-16-6
M. Wt: 254.7
InChI Key: DVZIIJCAMIJREW-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C7H7ClO4S2 and a molecular weight of 254.71 g/mol . It is characterized by the presence of a thiophene ring substituted with a sulfonyl chloride group and a dioxolane ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 2-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride typically involves the reaction of thiophene-3-sulfonyl chloride with 1,3-dioxolane under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical modifications and synthesis processes . The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

2-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

The presence of the dioxolane ring in this compound provides unique reactivity and makes it suitable for specific applications that other sulfonyl chlorides may not be able to achieve.

Properties

IUPAC Name

2-(1,3-dioxolan-2-yl)thiophene-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO4S2/c8-14(9,10)5-1-4-13-6(5)7-11-2-3-12-7/h1,4,7H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZIIJCAMIJREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=CS2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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